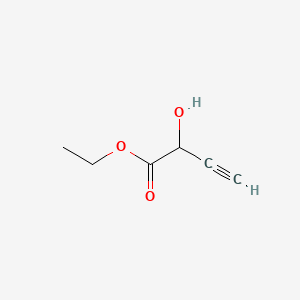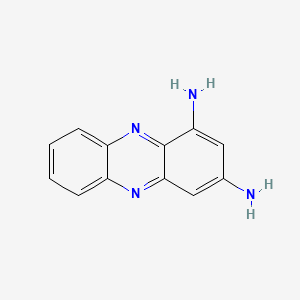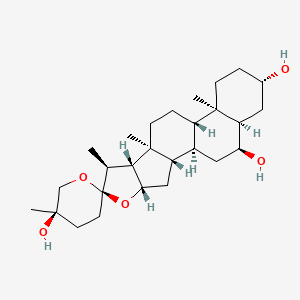
Asperagenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asperagenin is a triterpenoid.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Effects
- Streblus asper , a medicinal plant containing asperagenin, demonstrated significant anti-inflammatory effects in animal studies. This supports its use in traditional remedies for inflammatory diseases (Sripanidkulchai et al., 2009).
Nootropic Potential
- Achyranthes aspera , another plant with asperagenin, showed nootropic (cognitive enhancement) effects in animal models. This aligns with its traditional use as a brain tonic (Gawande & Goel, 2015).
Antioxidant and Antibacterial Activities
- Asperagenin-containing plants like Achyranthes aspera exhibited antioxidant and antibacterial properties in various solvent extracts, suggesting their potential in treating oxidative stress and bacterial infections (AbiBeaulah et al., 2011).
Wound Healing Potential
- Tannins from Achyranthes aspera demonstrated wound healing properties in various animal models, pointing towards its therapeutic application in skin care and wound management (Ambreen & Mirza, 2020).
Cancer Research
- Achyranthes aspera also showed potential anti-cancer properties, specifically against pancreatic cancer cells, highlighting its potential in cancer treatment (Subbarayan et al., 2010).
Neuroprotective Qualities
- Extracts from Streblus asper leaves exhibited neuroprotective activities, suggesting their possible use in treating neurodegenerative diseases like Alzheimer’s (Prasansuklab et al., 2018).
Anticonvulsant Activity
- Achyranthes aspera was found to have significant anticonvulsant effects, indicating its potential use in managing epilepsy (Gawande et al., 2017).
Eigenschaften
CAS-Nummer |
17305-15-6 |
|---|---|
Produktname |
Asperagenin |
Molekularformel |
C27H44O5 |
Molekulargewicht |
448.644 |
InChI |
InChI=1S/C27H44O5/c1-15-23-22(32-27(15)10-9-24(2,30)14-31-27)13-19-17-12-21(29)20-11-16(28)5-7-25(20,3)18(17)6-8-26(19,23)4/h15-23,28-30H,5-14H2,1-4H3/t15-,16-,17+,18-,19-,20-,21-,22-,23-,24+,25+,26-,27+/m0/s1 |
InChI-Schlüssel |
ILVZNZHXRYGRGV-UYLOAILUSA-N |
SMILES |
CC1C2C(CC3C2(CCC4C3CC(C5C4(CCC(C5)O)C)O)C)OC16CCC(CO6)(C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



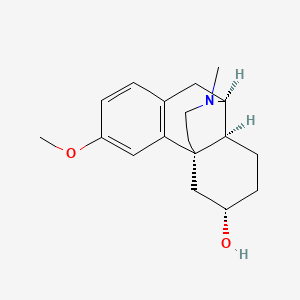

![methyl (1'S,2R,7'R,8'R,9'R)-9'-[(1S)-1-hydroxyethyl]-5-methoxy-3-oxospiro[1H-indole-2,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate](/img/structure/B579701.png)
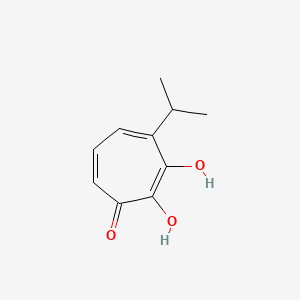
![Trisodium;5-[(6-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-8-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B579705.png)
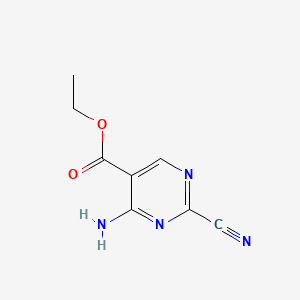
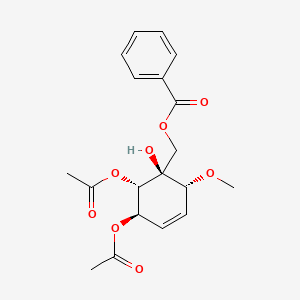
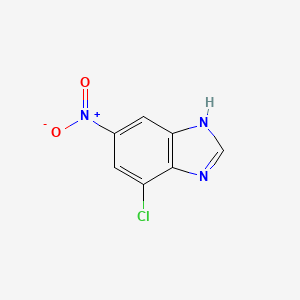
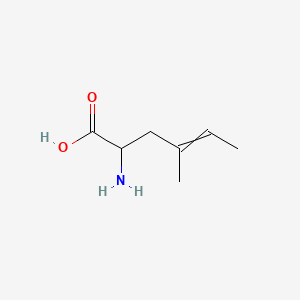
![N,N-dimethyl-1-[(1S,2R)-2-methyl-5-propan-2-ylidenecyclopentyl]methanamine](/img/structure/B579720.png)
